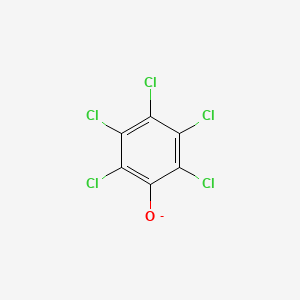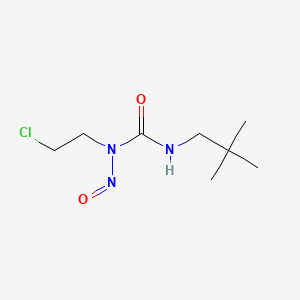
Pentamustine
Descripción general
Descripción
Pentamustine is a (2-chloroethy1)nitrosourea compound with antineoplastic activity. Petamustine was never marketed.
Aplicaciones Científicas De Investigación
Optical Imaging and Drug Delivery
- Harnessing Cyanine Reactivity for Optical Imaging and Drug Delivery : Cyanine compounds, including pentamethine cyanines, have been explored for their applications in optical imaging and drug delivery. These compounds, such as Cy5 and Cy7, are valuable for fluorescence-based applications due to their ability to operate in the near-infrared (NIR) range, which is beneficial for both fundamental and clinical applications. Cyanines are also explored for their photochemical reactivity, offering novel chemistries for addressing imaging and drug delivery challenges. For example, novel chemistries manipulating cyanine chromophore can enhance quantum yield and enable super-resolution microscopy. This research highlights the potential of cyanine reactivity in developing probe molecules for imaging and drug delivery in complex settings (Gorka, Nani, & Schnermann, 2018).
Nanomaterials for Biochemical Sensing
- Nanometer-thick Molecular Monolayer Sensitivity in Plasmonic Oligomers : Research into plasmonic pentamers and quadrumers has demonstrated their high sensitivity to the adsorption of self-assembled nanometer-thick alkanethiol monolayers, highlighting their potential in ultrasensitive biochemical sensing. This study reveals a direct correlation between sensitivity and near-field intensity enhancement and localization in plasmonic "hot" spots, suggesting the use of plasmonic nanoclusters for single-molecule detection and identification (König et al., 2014).
Synthesis and Biotransformation for Treatment of Protozoal Diseases
- Diacetyldiamidoximeester of Pentamidine as a Prodrug : A study on pentamidine, an antimicrobial agent, explored its prodrug form, diacetyldiamidoximeester, to improve its oral bioavailability. This research involved synthesizing potential metabolites of the double prodrug, studying its conformational structure, and investigating its in vitro and in vivo biotransformation. The findings showed that diacetyldiamidoximeester could be metabolized to pentamidine, indicating a potential alternative drug for protozoal diseases treatment, highlighting the importance of prodrug strategies in enhancing drug properties (Clement, Bürenheide, Rieckert, & Schwarz, 2006).
Propiedades
Número CAS |
73105-03-0 |
|---|---|
Nombre del producto |
Pentamustine |
Fórmula molecular |
C8H16ClN3O2 |
Peso molecular |
221.68 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-(2,2-dimethylpropyl)-1-nitrosourea |
InChI |
InChI=1S/C8H16ClN3O2/c1-8(2,3)6-10-7(13)12(11-14)5-4-9/h4-6H2,1-3H3,(H,10,13) |
Clave InChI |
UOAFGUOASVSLPK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CNC(=O)N(CCCl)N=O |
SMILES canónico |
CC(C)(C)CNC(=O)N(CCCl)N=O |
Otros números CAS |
73105-03-0 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

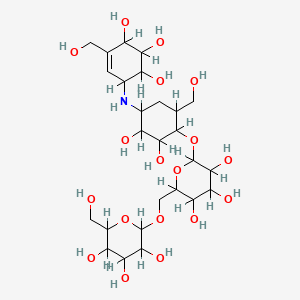
![2-[2-[[2-[[1-(2,4-Dimethylphenyl)-5-tetrazolyl]thio]-1-oxoethyl]amino]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1226902.png)
![6-(3-furanyl)-N-[(3-methylphenyl)methyl]-4-quinazolinamine](/img/structure/B1226903.png)
![3-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-1-methyl-2-indolecarboxylic acid](/img/structure/B1226904.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-1-[6-(4-morpholinyl)-3-pyridazinyl]-4-piperidinecarboxamide](/img/structure/B1226906.png)
![3-(2-fluorophenyl)-2-(4-fluorophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B1226908.png)
![8,10-Dichloro-3,9-dimethoxy-1,4,7-trimethyl-6-oxo-2-benzo[b][1,4]benzodioxepincarboxylic acid methyl ester](/img/structure/B1226909.png)
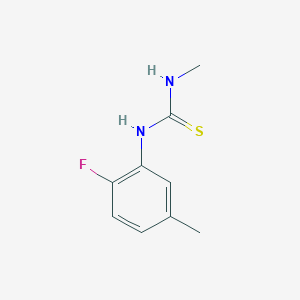
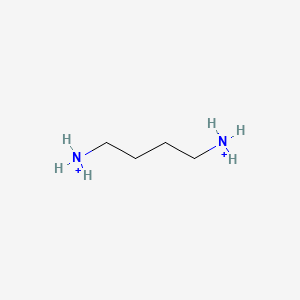
![2-[4-Methoxy-3-(4-morpholinylmethyl)phenyl]-3-(phenylmethyl)-1,2-dihydroquinazolin-4-one](/img/structure/B1226912.png)
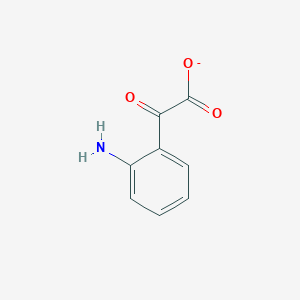
![5-[(6-Nitro-1,3-benzodioxol-5-yl)hydrazinylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B1226918.png)
![1-[[4-Anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]amino]-3-cyclohexylthiourea](/img/structure/B1226920.png)
